

# Hydroxy Tipelukast chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hydroxy Tipelukast*

Cat. No.: *B15602230*

[Get Quote](#)

## An In-depth Technical Guide to Hydroxy Tipelukast

### Abstract

**Hydroxy Tipelukast** is the major active metabolite of Tipelukast (also known as MN-001), a multi-functional drug candidate with anti-inflammatory and anti-fibrotic properties.<sup>[1]</sup> This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Hydroxy Tipelukast**. It is intended for researchers, scientists, and professionals in the field of drug development. While extensive pharmacokinetic data remains largely undisclosed, this guide synthesizes the available information on its chemical characteristics and the established mechanism of its parent compound, Tipelukast.

## Chemical Structure and Properties

**Hydroxy Tipelukast** is a metabolite of Tipelukast, formed by the hydroxylation of the parent molecule.<sup>[2]</sup> Its deuterated form, **Hydroxy Tipelukast-d6**, is commonly used as an internal standard in analytical and clinical pharmacology studies.<sup>[2]</sup>

The key physicochemical properties of **Hydroxy Tipelukast** are summarized below.

| Property                 | Value               | Reference |
|--------------------------|---------------------|-----------|
| Molecular Formula        | C29H40O7S           | [3]       |
| Molecular Weight         | 532.69 g/mol        | [3]       |
| Parent Compound          | Tipelukast (MN-001) | [1]       |
| Parent Molecular Formula | C29H38O7S           | [4]       |
| Parent Molecular Weight  | 530.67 g/mol        | [5]       |

## Mechanism of Action and Signaling Pathway

While specific details on the mechanism of action for **Hydroxy Tipelukast** are limited, it is identified as a major metabolite of Tipelukast (MN-001).<sup>[1]</sup> The parent compound, Tipelukast, is an orally bioavailable small molecule with a multi-faceted mechanism that confers both anti-inflammatory and anti-fibrotic effects.<sup>[1][6]</sup> Its known mechanisms of action include leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE), primarily PDE3 and PDE4, and inhibition of 5-lipoxygenase (5-LO).<sup>[6][7]</sup>

The 5-LO/LT pathway is considered a significant factor in the development of fibrosis, and Tipelukast's inhibitory effect on this pathway represents a novel therapeutic approach.<sup>[7]</sup> Furthermore, Tipelukast has been shown to down-regulate the expression of genes that promote fibrosis, such as LOXL2, Collagen Type 1, and TIMP-1, as well as genes that promote inflammation, including CCR2 and MCP-1.<sup>[7]</sup> The metabolite of Tipelukast, referred to as MN-002 (which is suggested to be **Hydroxy Tipelukast**), is also believed to possess biological activity, specifically enhancing cholesterol efflux in macrophages by upregulating key transport proteins.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Multi-target mechanism of action of Tipelukast.

## Experimental Protocols

The accurate quantification of Tipelukast and its metabolite, **Hydroxy Tipelukast**, in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[8] A common analytical method involves Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8] Below is a detailed protocol based on established methodologies for structurally similar compounds.[8]

### Sample Preparation: Protein Precipitation

- Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[8]
- Pipette 100  $\mu$ L of plasma into a clean microcentrifuge tube.[8]
- Add 20  $\mu$ L of a working solution of **Hydroxy Tipelukast-d6** to serve as an internal standard. [8]
- Add 300  $\mu$ L of acetonitrile, pre-chilled to -20°C, to precipitate plasma proteins.[8]
- Vortex the mixture vigorously for 1 minute.[8]

- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]

#### LC-MS/MS Instrumentation and Conditions

- Chromatography System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[8]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode (ESI+).[8]
- Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m particle size) is recommended as a starting point.[8]

#### Multiple Reaction Monitoring (MRM) Transition Optimization

As specific MRM transitions for Tipelukast and **Hydroxy Tipelukast** are not publicly available, the following procedure can be used for their determination:

- Prepare a standard solution of Tipelukast and **Hydroxy Tipelukast-d6**.[8]
- Infuse the standard solution directly into the mass spectrometer.[8]
- Perform a full scan (Q1 scan) to confirm the presence of the precursor ions. The predicted protonated precursor ions ( $[M+H]^+$ ) are approximately m/z 531.7 for Tipelukast and m/z 539.7 for **Hydroxy Tipelukast-d6**.[8]
- Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.[8]
- Select the most intense product ions to establish the MRM transitions (Q1/Q3).[8]



[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Hydroxy Tipelukast**.

## Quantitative Data

While pharmacokinetic parameters such as AUC, Cmax, and half-life for Tipelukast and its hydroxy metabolite have not been publicly disclosed, quantitative data related to its analytical methodology is available.[1][8]

### LC-MS/MS Method Parameters

| Parameter                                       | Value/Description                                  | Reference |
|-------------------------------------------------|----------------------------------------------------|-----------|
| Internal Standard                               | Hydroxy Tipelukast-d6                              | [8]       |
| Sample Volume                                   | 100 $\mu$ L (plasma)                               | [8]       |
| Precipitating Agent                             | 300 $\mu$ L Acetonitrile (-20°C)                   | [8]       |
| Centrifugation                                  | 14,000 rpm for 10 min at 4°C                       | [8]       |
| Ionization Mode                                 | Positive Ion Electrospray (ESI+)                   | [8]       |
| Predicted Precursor Ion (Tipelukast)            | m/z 531.7 ( $[M+H]^+$ )                            | [8]       |
| Predicted Precursor Ion (Hydroxy Tipelukast-d6) | m/z 539.7 ( $[M+H]^+$ )                            | [8]       |
| Analytical Column                               | Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.8 $\mu$ m) | [8]       |

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]

- 3. Hydroxy Tipelukast | C29H40O7S | CID 9828483 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. Tipelukast - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. medkoo.com [[medkoo.com](https://medkoo.com)]
- 6. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [[pulmonaryfibrosis.org](https://pulmonaryfibrosis.org)]
- 7. medicinova.com [[medicinova.com](https://medicinova.com)]
- 8. benchchem.com [[benchchem.com](https://benchchem.com)]
- To cite this document: BenchChem. [Hydroxy Tipelukast chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602230#hydroxy-tipelukast-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)